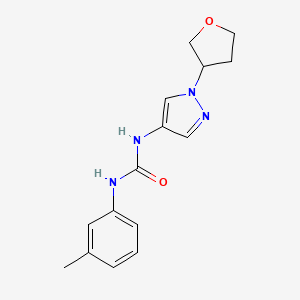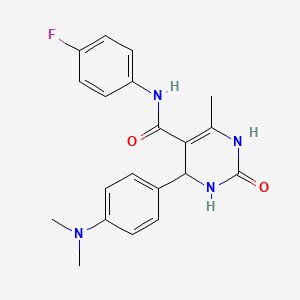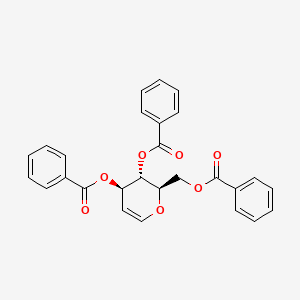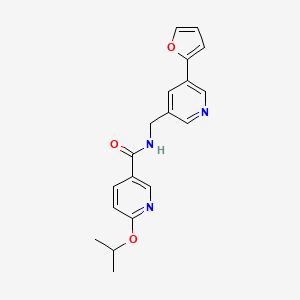![molecular formula C13H10O6 B2797711 5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid CAS No. 832739-65-8](/img/structure/B2797711.png)
5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid is an organic compound with the molecular formula C13H10O6 and a molecular weight of 262.21 g/mol This compound features a furan ring substituted with a carboxylic acid group and a benzo[d][1,3]dioxole moiety linked via a methylene bridge
Méthodes De Préparation
The synthesis of 5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid typically involves the reaction of furan-2-carboxylic acid with benzo[d][1,3]dioxole-5-methanol under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route mentioned above can be scaled up for larger-scale production if needed.
Analyse Des Réactions Chimiques
5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the furan ring or the benzo[d][1,3]dioxole moiety, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d][1,3]dioxole moiety. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid is not fully understood. studies have shown that some derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells by causing cell cycle arrest and activating specific molecular pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with cellular components and disrupt normal cell functions is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid can be compared with other similar compounds, such as:
Sesamolin: A natural compound with a similar benzo[d][1,3]dioxole moiety.
5-Benzo[1,3]dioxol-5-yl-2-methyl-furan-3-carboxylic acid: Another compound with a furan ring and benzo[d][1,3]dioxole moiety.
The uniqueness of this compound lies in its specific structure, which combines the furan ring and benzo[d][1,3]dioxole moiety in a way that imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-13(15)11-4-2-9(19-11)6-16-8-1-3-10-12(5-8)18-7-17-10/h1-5H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMYIAYBNPBZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)
![2-Thia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B2797634.png)


![N-butyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2797637.png)

![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B2797643.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoacetamide](/img/structure/B2797644.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)
![(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797647.png)


